Cas no 2172503-47-6 (pyrazolidin-4-ol dihydrochloride)

pyrazolidin-4-ol dihydrochloride 化学的及び物理的性質
名前と識別子
-
- pyrazolidin-4-ol dihydrochloride
- 2172503-47-6
- EN300-1663777
- pyrazolidin-4-ol;dihydrochloride
-
- インチ: 1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H
- InChIKey: MCBDTXBQWXAODC-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.OC1CNNC1
計算された属性
- せいみつぶんしりょう: 160.0170183g/mol
- どういたいしつりょう: 160.0170183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 42.1
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.3Ų
pyrazolidin-4-ol dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1663777-5.0g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 5g |
$4184.0 | 2023-06-04 | |
Enamine | EN300-1663777-0.05g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 0.05g |
$336.0 | 2023-06-04 | |
Enamine | EN300-1663777-50mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95.0% | 50mg |
$336.0 | 2023-09-21 | |
A2B Chem LLC | AY02428-100mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 100mg |
$561.00 | 2024-04-20 | |
A2B Chem LLC | AY02428-2.5g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 2.5g |
$3012.00 | 2024-04-20 | |
Enamine | EN300-1663777-250mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95.0% | 250mg |
$714.0 | 2023-09-21 | |
A2B Chem LLC | AY02428-50mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 50mg |
$389.00 | 2024-04-20 | |
1PlusChem | 1P01FICC-2.5g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 2.5g |
$3558.00 | 2023-12-19 | |
Aaron | AR01FIKO-2.5g |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 2.5g |
$3914.00 | 2025-02-11 | |
1PlusChem | 1P01FICC-500mg |
pyrazolidin-4-ol dihydrochloride |
2172503-47-6 | 95% | 500mg |
$1453.00 | 2023-12-19 |
pyrazolidin-4-ol dihydrochloride 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
pyrazolidin-4-ol dihydrochlorideに関する追加情報
Pyrazolidin-4-ol Dihydrochloride: A Comprehensive Overview
Pyrazolidin-4-ol dihydrochloride, with the CAS number 2172503-47-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also known as pyrazolidin-4-ol hydrochloride, belongs to the class of pyrazolidines, which are five-membered heterocycles containing two nitrogen atoms. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, making it a salt.
The molecular structure of pyrazolidin-4-ol dihydrochloride is characterized by a pyrazolidine ring with a hydroxyl group (-OH) at the 4-position. This hydroxyl group plays a crucial role in determining the compound's chemical reactivity and biological activity. The pyrazolidine ring system is known for its versatility in organic synthesis, often serving as a precursor for various bioactive molecules.
Recent studies have highlighted the potential of pyrazolidin-4-ol dihydrochloride in drug discovery. Researchers have explored its role as a building block for constructing bioactive compounds with anti-inflammatory, antioxidant, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of pyrazolidin-4-ol exhibit potent inhibitory effects against certain enzymes associated with neurodegenerative diseases.
In addition to its pharmacological applications, pyrazolidin-4-ol dihydrochloride has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are promising candidates for gas storage, catalysis, and sensing applications.
The synthesis of pyrazolidin-4-ol dihydrochloride typically involves the reaction of pyrazolidinone derivatives with reducing agents such as sodium borohydride or catalytic hydrogenation. The formation of the hydroxyl group at the 4-position is a critical step in this process. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.
From an analytical perspective, pyrazolidin-4-ol dihydrochloride can be characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and UV-vis spectroscopy. These methods provide insights into the compound's molecular structure, purity, and stability under different conditions.
In terms of safety and handling, pyrazolidin-4-ol dihydrochloride is generally considered non-hazardous under normal conditions. However, it is advisable to handle it with standard laboratory precautions to avoid exposure to skin or eyes.
In conclusion, pyrazolidin-4-ol dihydrochloride is a versatile compound with diverse applications in organic synthesis, pharmacology, and materials science. Its unique chemical properties and potential for further functionalization make it an area of active research interest. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing both academic research and industrial applications.
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